N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Derivative: Starting with an indole derivative, methylation can be achieved using methyl iodide in the presence of a base.
Pyrrolidine Introduction:
Thiophene Carboxamide Formation: The final step involves coupling the indoline-pyrrolidine intermediate with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to improve yield and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Substitution reactions might occur at the pyrrolidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium hydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its interactions with biological targets.
Materials Science: Incorporation into polymers or other materials for electronic applications.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins or nucleic acids, and pathways involved might be related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide
- N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Uniqueness
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide is unique due to the specific combination of its indoline, pyrrolidine, and thiophene moieties, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-22-11-8-16-13-15(6-7-17(16)22)18(23-9-2-3-10-23)14-21-20(24)19-5-4-12-25-19/h4-7,12-13,18H,2-3,8-11,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZAYDBOXGARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.